UTPgammaS trisodium salt

Overview

Description

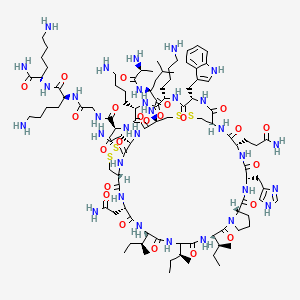

UTPgammaS trisodium salt, also known as uridine-5’-O-(3-thiotriphosphate) trisodium salt, is a synthetic nucleotide analog. It is a selective agonist for P2Y2 and P2Y4 receptors, which are part of the purinergic receptor family. This compound is known for its enzymatic stability and resistance to hydrolysis, making it a valuable tool in various scientific research applications .

Mechanism of Action

Target of Action

UTPgammaS trisodium salt is a selective agonist for the P2Y2 and P2Y4 receptors . These receptors are part of the P2Y receptor family, which are G-protein coupled receptors activated by nucleotides such as ATP, ADP, UTP, and UDP .

Mode of Action

As an agonist, this compound binds to the P2Y2 and P2Y4 receptors, triggering a conformational change that activates the receptor . This activation leads to a cascade of intracellular events, including the release of intracellular calcium and activation of phospholipase C .

Biochemical Pathways

The activation of P2Y2 and P2Y4 receptors by this compound affects several biochemical pathways. These include the phosphoinositide pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and activation of protein kinase C .

Pharmacokinetics

As a nucleotide analog, it is expected to have good water solubility . Its bioavailability, distribution, metabolism, and excretion would depend on factors such as route of administration and physiological conditions .

Result of Action

The activation of P2Y2 and P2Y4 receptors by this compound can lead to various cellular responses, including cell proliferation, differentiation, migration, and secretion . The exact effects would depend on the cell type and the specific downstream signaling pathways activated .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other nucleotides or nucleotide analogs can affect its binding to P2Y receptors . Additionally, factors such as pH and temperature can affect its stability and activity .

Biochemical Analysis

Biochemical Properties

UTPgammaS trisodium salt plays a crucial role in biochemical reactions by acting as a selective agonist for P2Y2 and P2Y4 receptors. These receptors are part of the G protein-coupled receptor family and are involved in various cellular processes. This compound interacts with these receptors to modulate intracellular calcium levels and activate protein kinase C-dependent pathways . The compound’s stability against enzymatic degradation makes it a valuable tool for studying these interactions in detail.

Cellular Effects

This compound influences various cellular processes by activating P2Y2 and P2Y4 receptors. This activation leads to changes in intracellular calcium levels, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . For example, in vascular smooth muscle cells, this compound can induce contraction or relaxation depending on the specific P2 receptor subtype activated . Additionally, it has been shown to play a role in autocrine and paracrine signaling mechanisms in various cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to P2Y2 and P2Y4 receptors, leading to the activation of G protein-coupled signaling pathways . This activation results in the release of intracellular calcium and the activation of protein kinase C. These signaling events can lead to various downstream effects, including changes in gene expression and enzyme activity . The stability of this compound against enzymatic degradation allows for prolonged activation of these pathways, making it a valuable tool for studying long-term cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and resistance to enzymatic degradation . This stability allows for sustained activation of P2Y2 and P2Y4 receptors, leading to prolonged cellular responses. Studies have shown that this compound can maintain its activity for extended periods, making it suitable for long-term experiments . It is essential to store the compound properly to prevent degradation and ensure consistent results .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound can selectively activate P2Y2 and P2Y4 receptors without causing significant adverse effects . At higher doses, this compound may lead to toxic effects, including disruptions in calcium homeostasis and overactivation of protein kinase C pathways . It is crucial to determine the appropriate dosage for each experimental setup to avoid potential toxicity and achieve the desired biological effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with P2Y2 and P2Y4 receptors . These interactions can influence metabolic flux and metabolite levels by modulating intracellular calcium levels and activating protein kinase C-dependent pathways . The compound’s stability allows for sustained activation of these pathways, making it a valuable tool for studying metabolic processes in detail .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its biological activity . For example, this compound can be taken up by cells through nucleotide transporters and distributed to various intracellular compartments where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications . These interactions can direct the compound to specific compartments or organelles, where it can modulate cellular processes . For example, this compound may localize to the endoplasmic reticulum or other intracellular compartments, where it can influence calcium signaling and protein kinase C activation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UTPgammaS trisodium salt typically involves the thiophosphorylation of uridine triphosphate (UTP). The process includes the following steps:

Activation of UTP: UTP is activated using a suitable reagent such as carbodiimide.

Thiophosphorylation: The activated UTP is then reacted with a thiophosphorylating agent, such as thiophosphoryl chloride, under controlled conditions to introduce the thiophosphate group.

Purification: The resulting product is purified using chromatographic techniques to obtain high-purity this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of UTP are activated and thiophosphorylated in industrial reactors.

Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques.

Quality Control: The final product undergoes rigorous quality control to ensure high purity and consistency

Chemical Reactions Analysis

Types of Reactions

UTPgammaS trisodium salt primarily undergoes substitution reactions due to the presence of the thiophosphate group. It is resistant to hydrolysis, making it stable under various conditions.

Common Reagents and Conditions

Reagents: Thiophosphoryl chloride, carbodiimide, and other activating agents.

Conditions: Reactions are typically carried out under anhydrous conditions and controlled temperatures to prevent hydrolysis and degradation

Major Products

The major product of the thiophosphorylation reaction is this compound itself. This compound can further participate in biochemical reactions involving P2Y2 and P2Y4 receptors .

Scientific Research Applications

UTPgammaS trisodium salt has a wide range of applications in scientific research:

Chemistry: Used as a stable analog of UTP in various biochemical assays.

Biology: Acts as a selective agonist for P2Y2 and P2Y4 receptors, making it useful in studying purinergic signaling pathways.

Medicine: Investigated for its potential therapeutic applications in conditions involving purinergic signaling, such as cardiovascular diseases and neurodegenerative disorders.

Industry: Utilized in the development of diagnostic assays and as a research tool in pharmaceutical development .

Comparison with Similar Compounds

Similar Compounds

Adenosine-5’-O-(3-thiotriphosphate) trisodium salt (ATPgammaS): Another thiophosphate analog that acts on purinergic receptors.

Uridine triphosphate (UTP): The non-thiophosphorylated analog of UTPgammaS.

Adenosine diphosphate (ADP): A related nucleotide that acts on different purinergic receptors .

Uniqueness

UTPgammaS trisodium salt is unique due to its resistance to hydrolysis and selective activation of P2Y2 and P2Y4 receptors. This stability and selectivity make it a valuable tool in research, allowing for precise modulation of purinergic signaling pathways without rapid degradation .

Properties

IUPAC Name |

trisodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [hydroxy(oxido)phosphinothioyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2O14P3S.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(23-8)3-22-26(16,17)24-27(18,19)25-28(20,21)29;;;/h4,6-8,13-14H,1-3H2,(H,16,17)(H,18,19)(H,10,12,15)(H2,20,21,29);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABJTNBFBFOTEH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=S)(O)[O-])O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2Na3O14P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate](/img/structure/B1139107.png)

![(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one](/img/structure/B1139116.png)

![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B1139121.png)

![(alphaR)-alpha-Cyclopentyl-alpha-hydroxy-N-[1-(4-methyl-3-pentenyl)-4-piperidinyl]benzeneacetamide fumarate](/img/structure/B1139122.png)